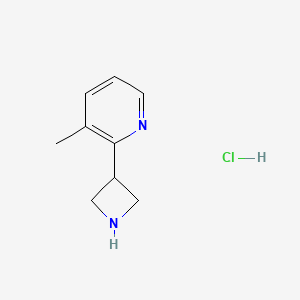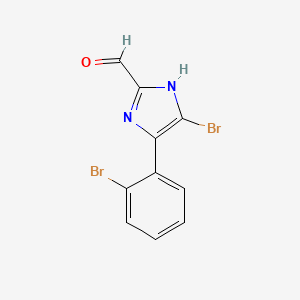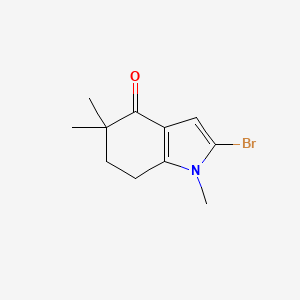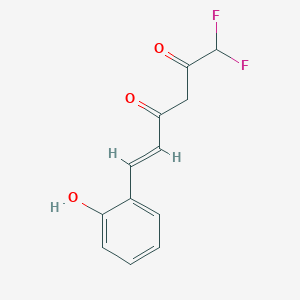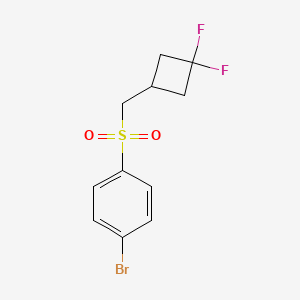
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene is an organic compound with the molecular formula C10H9BrF2. This compound is characterized by the presence of a bromine atom, a difluorocyclobutyl group, and a sulfonyl group attached to a benzene ring. It is a versatile molecule used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-4-nitrobenzene and 3,3-difluorocyclobutanol.
Reaction Conditions: The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using appropriate reagents.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield a corresponding aniline derivative.
Scientific Research Applications
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene involves its interaction with molecular targets:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on the biological context.
Comparison with Similar Compounds
1-Bromo-4-(((3,3-difluorocyclobutyl)methyl)sulfonyl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-4-(3,3-difluorocyclobutyl)benzene and 1-Bromo-4-(3,3-difluorocyclobutyl)methylbenzene.
Uniqueness: The presence of the sulfonyl group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C11H11BrF2O2S |
|---|---|
Molecular Weight |
325.17 g/mol |
IUPAC Name |
1-bromo-4-[(3,3-difluorocyclobutyl)methylsulfonyl]benzene |
InChI |
InChI=1S/C11H11BrF2O2S/c12-9-1-3-10(4-2-9)17(15,16)7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 |
InChI Key |
WAUHURAQZGMDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)
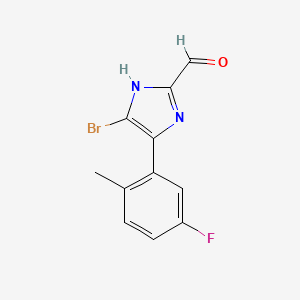
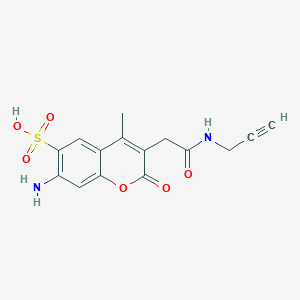
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
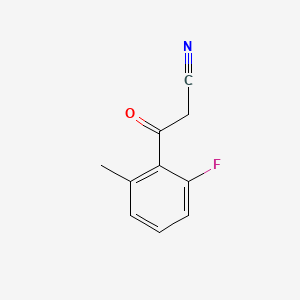
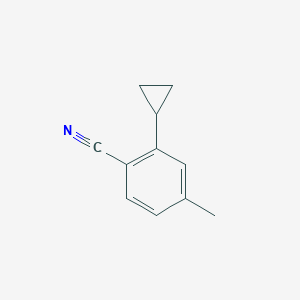
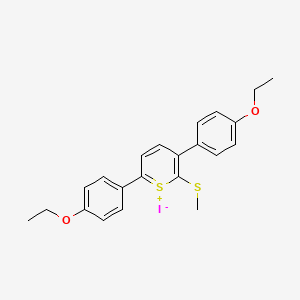
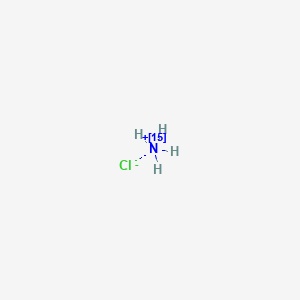
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
